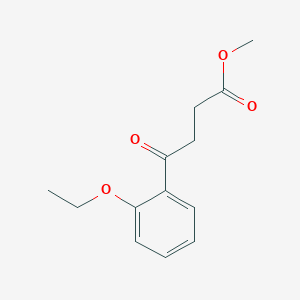

Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate

Description

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-(2-ethoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-3-17-12-7-5-4-6-10(12)11(14)8-9-13(15)16-2/h4-7H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRUNIPSKHCGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Preparations

Established Synthetic Routes for Functionalized Oxobutanoates

The construction of functionalized oxobutanoates like Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate relies on robust and well-documented reactions in organic synthesis. The most direct approach involves creating the core carbon skeleton first, followed by the installation of the methyl ester.

The final step in the most logical synthesis of this compound is the esterification of its corresponding carboxylic acid, 4-(2-ethoxyphenyl)-4-oxobutanoic acid. The Fischer-Speier esterification is a classic and highly effective method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol—in this case, methanol—to drive the equilibrium towards the ester product. masterorganicchemistry.comoperachem.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A series of proton transfers follows, culminating in the elimination of a water molecule and deprotonation to yield the final methyl ester and regenerate the acid catalyst. masterorganicchemistry.com To maximize the yield, the water formed during the reaction is often removed, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

Recent advancements have introduced milder and more efficient catalytic systems. For instance, N-bromosuccinimide (NBS) has been shown to be an effective metal-free catalyst for the direct esterification of various aryl and alkyl carboxylic acids under neat conditions, offering a simple work-up procedure. nih.gov

| Catalyst | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Excess methanol, reflux temperature | Classic, strong acid catalyst, reversible reaction. | masterorganicchemistry.com |

| p-Toluenesulfonic Acid (TsOH) | Excess methanol, reflux, often with water removal (e.g., Dean-Stark trap) | Solid, less corrosive alternative to H₂SO₄. | masterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Catalytic amount of NBS, neat (solvent-free) or minimal solvent, 70 °C | Metal-free, mild conditions, high yields. | nih.gov |

| Thionyl Chloride (SOCl₂) | Two-step: 1. React acid with SOCl₂ to form acyl chloride. 2. React acyl chloride with methanol. | Irreversible, high-yielding, but generates HCl and SO₂. | youtube.com |

An alternative strategy for constructing the β-keto ester framework is the Claisen condensation. fiveable.meorganic-chemistry.orglibretexts.orgaklectures.com This reaction forms a carbon-carbon bond by joining two ester molecules. A "crossed" Claisen condensation, involving two different esters, would be necessary for this synthesis. organic-chemistry.orglibretexts.org For instance, the enolate of methyl acetate (B1210297) could be generated using a strong base like sodium methoxide (B1231860) and then reacted with a non-enolizable aromatic ester, such as methyl 2-ethoxybenzoate.

However, this approach is less direct for the target molecule, which is a γ-keto ester, not a β-keto ester. The Claisen condensation produces a ketone at the β-position relative to the ester carbonyl. masterorganicchemistry.com Therefore, a standard Claisen condensation is not a suitable primary route for this compound. A more relevant condensation would involve the reaction of an enolate with an acyl chloride or another ester derivative in a sequence that builds the required 1,4-dicarbonyl relationship.

Chemo- and Regioselective Synthesis of the 4-(2-ethoxyphenyl)-4-oxobutyrate Scaffold

The critical step in synthesizing the target compound is the chemo- and regioselective construction of the precursor, 4-(2-ethoxyphenyl)-4-oxobutanoic acid. The most established method for this is the Friedel-Crafts acylation of ethoxybenzene with succinic anhydride (B1165640). sigmaaldrich.comscience-revision.co.uk This reaction is an electrophilic aromatic substitution where the acylium ion, generated from succinic anhydride and a Lewis acid catalyst like aluminum chloride (AlCl₃), attacks the electron-rich aromatic ring of ethoxybenzene. sigmaaldrich.comstackexchange.com

A key challenge in this synthesis is controlling the regioselectivity. The ethoxy group is an activating, ortho-, para-directing group. Therefore, the acylation of ethoxybenzene will produce a mixture of two main constitutional isomers:

4-(4-ethoxyphenyl)-4-oxobutanoic acid (the para-substituted product)

4-(2-ethoxyphenyl)-4-oxobutanoic acid (the ortho-substituted product)

Generally, the para product is sterically favored and often forms as the major product. The separation of the desired ortho isomer from the more abundant para isomer would be a significant purification challenge, likely requiring careful chromatography. The synthesis of the related 4-(4-methylphenyl)-4-oxobutanoic acid from toluene (B28343) and succinic anhydride is a common undergraduate experiment, highlighting the robustness of this general reaction. wikipedia.org

Exploration of Green Chemistry Principles in Compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. This involves using safer solvents, developing energy-efficient processes, and employing catalytic methods, including biocatalysis.

Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical reagents. nih.govyoutube.com While specific biocatalytic routes to this compound are not documented, several enzyme classes could be hypothetically applied to this or related scaffolds.

Enzyme-catalyzed reductions of ketones are a popular method for producing enantiomerically pure alcohols, which are valuable pharmaceutical intermediates. georgiasouthern.edu An alcohol dehydrogenase (ADH) or ketoreductase (KRED) could potentially be used for the asymmetric reduction of the ketone in this compound to furnish a specific enantiomer of the corresponding secondary alcohol. youtube.comgeorgiasouthern.edu

Furthermore, lipases are widely used for esterification and transesterification reactions under mild conditions. nih.gov A lipase (B570770) could be employed as a catalyst for the esterification of 4-(2-ethoxyphenyl)-4-oxobutanoic acid with methanol, avoiding the need for strong acids and high temperatures.

| Enzyme Class | Potential Application to the Target Scaffold | Key Advantage | Reference |

|---|---|---|---|

| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of the ketone group to a chiral alcohol. | High enantioselectivity, mild aqueous conditions. | youtube.comgeorgiasouthern.edu |

| Lipases | Esterification of the precursor carboxylic acid or transesterification. | Mild, often solvent-free conditions, high selectivity. | nih.gov |

| Amine Dehydrogenases (AmDHs) / Imine Reductases (IREDs) | Reductive amination of the ketone to produce a chiral amine. | Direct synthesis of valuable chiral amines from ketones. | manchester.ac.uk |

Reducing or eliminating hazardous organic solvents is a core principle of green chemistry. nih.gov For the esterification step, several greener alternatives exist. For example, dimethyl carbonate (DMC) has been identified as a more sustainable solvent for some esterification reactions compared to traditional solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). rsc.org

Solvent-free reaction conditions represent an ideal scenario. Mechanochemistry, using techniques like high-speed ball milling, has been successfully applied to esterification reactions, affording good yields at room temperature without any bulk solvent. nih.gov Similarly, Friedel-Crafts acylations have been performed effectively under solvent-free mechanochemical conditions, which can improve the eco-friendliness of this industrially important reaction by avoiding toxic halogenated solvents. beilstein-journals.org The use of renewable, bio-based solvents such as bio-alcohols or esters derived from biomass is another rapidly advancing area that could be applied to the synthesis and purification processes. rsc.org

Asymmetric Synthesis Approaches Utilizing Related Ketone or Ester Precursors

The asymmetric synthesis of this compound can be envisioned through the strategic functionalization of prochiral precursors. The presence of the β-keto ester moiety allows for several points of stereochemical control, primarily at the α- and β-positions relative to the ester group. The following sections delve into specific catalytic methods that are well-suited for establishing these stereocenters with high fidelity.

The formation of the β-keto ester linkage itself can be rendered stereoselective through the use of chiral catalysts. One prominent strategy involves the asymmetric α-acylation of a suitable ketone enolate or its equivalent. For the synthesis of this compound, this would conceptually involve the reaction of a chiral equivalent of a methyl acetate enolate with a derivative of 2-ethoxybenzoic acid.

A more practical and widely explored approach is the asymmetric α-alkylation of a pre-existing β-keto ester. While this does not form the core β-keto ester structure, it is a critical method for introducing chirality at the α-position. A significant challenge in the α-alkylation of β-keto esters is the propensity for the product to racemize under the basic or acidic conditions often required for the reaction. nih.gov To circumvent this issue, methodologies that operate under nearly neutral conditions have been developed. For instance, synergistic catalysis involving palladium and ruthenium complexes has been shown to effectively catalyze the asymmetric allylation of β-keto esters with high regio-, diastereo-, and enantioselectivity. nih.gov This is achieved through a rapid proton transfer from the palladium-enolate to the ruthenium-π-allyl complex, thus avoiding epimerization. nih.gov

Another powerful technique for the enantioselective functionalization of the α-position of β-keto esters is phase-transfer catalysis. Hybrid amide-based Cinchona alkaloids have emerged as highly efficient catalysts for the α-chlorination of β-keto esters, achieving excellent yields and high enantiomeric excess (ee) with catalyst loadings as low as 0.5 mol%. acs.orgnih.gov This method's success relies on the formation of a well-defined ionic pair and hydrogen bonding interactions between the catalyst and the substrate, which dictates the stereochemical outcome. acs.org While this demonstrates α-functionalization, the principles can be extended to other electrophiles.

Below is a table summarizing potential catalytic systems for the stereoselective α-functionalization of a precursor to this compound, based on literature for analogous substrates.

| Catalyst System | Substrate Type | Potential Reaction | Expected Outcome (based on analogs) |

| Chiral N,N'-dioxide-Scandium(III) Triflate Complex | β-keto ester & MVK | Michael Addition | High yield, up to 80% ee |

| Hybrid Amide-Based Cinchona Alkaloid | β-keto ester & NCS | α-Chlorination | Up to 99% yield, up to 97% ee |

| Synergistic Ru/Pd Complexes with Chiral Ligands | β-keto ester & Allylic Alcohol | Dehydrative Allylation | High regio-, diastereo-, and enantioselectivity |

MVK: Methyl vinyl ketone; NCS: N-Chlorosuccinimide. Data is illustrative and based on reported performance for similar, not identical, substrates.

The construction of the butyrate (B1204436) framework with control over multiple stereocenters can be achieved through powerful diastereoselective tandem reactions. These reactions, often domino or cascade sequences, build molecular complexity rapidly and efficiently from simple starting materials.

A potential approach for the diastereoselective synthesis of a precursor to this compound involves a conjugate addition to an α,β-unsaturated carbonyl compound. For example, a Michael addition of a nucleophile to an appropriately substituted α,β-unsaturated ester derived from 2-ethoxycinnamic acid could establish a stereocenter at the β-position. The subsequent trapping of the resulting enolate with an electrophile would then set the stereocenter at the α-position. The stereochemical outcome of such a sequence is dictated by the nature of the chiral catalyst or auxiliary employed.

Organocatalysis offers a particularly attractive platform for such transformations. For instance, a quinine-derived squaramide has been shown to catalyze a triple-domino Michael/aza-Henry/cyclization reaction, creating three contiguous stereogenic centers with high enantioselectivity and good diastereoselectivity. nih.gov While the final product in this reported case is a tetrahydropyridine, the initial Michael addition to a nitroolefin demonstrates the principle of creating stereocenters in a butyrate-like chain.

Another strategy could involve a cascade Michael-aldol reaction. The reaction between an enone and a suitable Michael donor, such as a β-keto ester, can lead to the formation of highly functionalized cyclic products with excellent diastereoselectivity. beilstein-journals.org Adapting this methodology to an intermolecular reaction between a derivative of 2-ethoxyacetophenone and a methyl acrylate (B77674) equivalent in the presence of a chiral catalyst could provide a direct route to a stereodefined precursor of this compound.

The following table outlines hypothetical diastereoselective tandem reactions for the construction of the butyrate backbone of this compound, with expected outcomes based on analogous systems found in the literature.

| Reaction Type | Starting Materials (Conceptual) | Catalyst Type (Conceptual) | Key Bond Formations | Expected Stereocontrol (based on analogs) |

| Asymmetric Michael Addition-Alkylation | 2-Ethoxy-α,β-unsaturated ester & Methylating agent | Chiral Phase-Transfer Catalyst | C(β)-C(nucleophile) & C(α)-C(Me) | High dr and ee |

| Organocatalytic Domino Reaction | 2-Ethoxybenzaldehyde, Methyl acetoacetate, and a nitroalkane | Chiral Amine or Squaramide | C-C and C-N bonds | High dr and ee |

| Cascade Michael-Aldol Reaction | Enolate of a 2-ethoxyphenyl ketone & Methyl acrylate derivative | Chiral Lewis Acid or Organocatalyst | Two C-C bonds | Excellent dr |

dr: diastereomeric ratio; ee: enantiomeric excess. These are conceptual applications of known reactions to the target molecule.

Elucidation of Intrinsic Reaction Mechanisms and Diverse Chemical Transformations

Mechanistic Pathways of Carbonyl Reactivity

The presence of two distinct carbonyl groups—a ketone and an ester—within the same molecule provides multiple sites for nucleophilic attack and other carbonyl-centric reactions. The electronic environment of each carbonyl group dictates its reactivity profile. The ketone is generally more electrophilic than the ester due to the lesser electron-donating resonance effect of the adjacent alkyl group compared to the alkoxy group of the ester.

Nucleophilic Addition and Substitution Reactions at the Ketone and Ester Moieties

The ketone and ester functionalities of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate are susceptible to nucleophilic attack. The ketone typically undergoes nucleophilic addition, where a nucleophile adds to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield a tertiary alcohol. In contrast, the ester group undergoes nucleophilic acyl substitution, where the initial nucleophilic addition is followed by the elimination of the methoxy (B1213986) group to afford a new carbonyl compound.

With strong nucleophiles like Grignard reagents or organolithium compounds, reaction at both the ketone and ester can occur. The ketone will react to form a tertiary alcohol. The ester can undergo a double addition, first substituting the methoxy group and then undergoing a second nucleophilic addition to the newly formed ketone, ultimately yielding a tertiary alcohol after workup. The use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), can allow for more selective reaction at the more reactive ketone center or selective substitution at the ester without over-addition.

The general mechanisms for these transformations are illustrated below:

Table 1: Nucleophilic Reactions at the Carbonyl Centers

| Reaction Type | Reagent Example | Moiety | Product Type |

| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Ketone | Tertiary Alcohol |

| Nucleophilic Acyl Substitution | Amine (e.g., RNH₂) | Ester | Amide |

| Nucleophilic Addition | Hydride (e.g., NaBH₄) | Ketone | Secondary Alcohol |

| Nucleophilic Acyl Substitution | Hydride (e.g., LiAlH₄) | Ester | Primary Alcohol |

Intramolecular Cyclization and Rearrangement Processes

The structural arrangement of this compound, particularly the presence of a β-keto ester system, allows for intramolecular cyclization reactions. Under basic conditions, deprotonation of the α-carbon (the carbon between the two carbonyl groups) generates an enolate, which can then participate in intramolecular reactions. For instance, if a suitable leaving group were present on the ethoxy side chain, an intramolecular alkylation could lead to the formation of a cyclic product.

Furthermore, intramolecular cyclization can be promoted under acidic conditions. For example, treatment with a strong acid could facilitate an intramolecular Friedel-Crafts acylation, where the enol form of the β-keto ester attacks the electron-rich aromatic ring. The ortho-ethoxy group would direct this cyclization to the adjacent positions on the phenyl ring. The feasibility and outcome of such cyclizations are dependent on the reaction conditions and the conformational flexibility of the molecule. Research on related 4-oxo-2-phenylbutanenitriles has shown that intramolecular cyclization can be a facile process.

Transformations Involving the Ethoxy Aromatic Moiety

The 2-ethoxyphenyl group is another key reactive site within the molecule, offering opportunities for both aromatic ring functionalization and modification of the ether linkage.

Selective Derivatization of the Phenyl Ring

The ethoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). This means that electrophiles will preferentially add to the positions ortho and para to the ethoxy group. Given that one ortho position is already substituted by the butanoyl chain, further substitution would be directed to the other ortho position and the para position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific regioselectivity will be influenced by steric hindrance from the adjacent acyl chain.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro and 6-nitro derivatives |

| Bromination | Br₂, FeBr₃ | 4-Bromo and 6-bromo derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl and 6-acyl derivatives |

Chemical Modifications of the Ether Linkage

The ether linkage in this compound can be cleaved under harsh reaction conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with strong Lewis acids such as boron tribromide (BBr₃). Cleavage of the aryl-alkyl ether bond will typically proceed via an Sₙ2 mechanism at the less hindered ethyl group, leading to the formation of a phenol (B47542) and an ethyl halide. This reaction is a standard method for the dealkylation of aromatic ethers.

The mechanism involves protonation of the ether oxygen by the strong acid, followed by nucleophilic attack of the halide ion on the ethyl group. The cleavage of the bond between the aromatic ring and the oxygen is disfavored due to the high energy of the resulting phenyl cation.

Redox Chemistry of the β-Keto Ester Functional Group

The β-keto ester moiety can undergo both reduction and oxidation reactions, offering pathways to a variety of other functionalized molecules.

The reduction of the β-keto ester group can be achieved with varying degrees of selectivity depending on the reducing agent employed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the ester functionalities to the corresponding secondary and primary alcohols, respectively, yielding a diol.

More selective reduction of the ketone can be achieved using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reagent generally reduces ketones much faster than esters, allowing for the isolation of the corresponding β-hydroxy ester. Further stereochemical control in such reductions can often be achieved using chiral reducing agents or through enzymatic reductions, which can provide high levels of diastereoselectivity and enantioselectivity.

The oxidation of the β-keto ester group is less common but can be achieved under specific conditions. For instance, oxidation could potentially lead to the formation of a diketo compound or involve cleavage of the carbon-carbon bond between the carbonyl groups.

Reductive Transformations of the Carbonyl Centers

The presence of two distinct carbonyl groups—a ketone and an ester—in this compound allows for selective reductive transformations. Generally, the ketone carbonyl is more reactive towards nucleophilic reducing agents than the ester carbonyl. This difference in reactivity enables the selective reduction of the ketone to a secondary alcohol, while leaving the ester group intact.

Common reducing agents for such transformations include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄). However, LiAlH₄ is a much stronger reducing agent and would likely reduce both the ketone and the ester. For selective reduction of the ketone, milder reagents like sodium borohydride are typically employed. Catalytic hydrogenation is another important method for the reduction of aryl ketones. rsc.org

The expected product of the selective reduction of the ketone in this compound is Methyl 4-(2-ethoxyphenyl)-4-hydroxybutyrate. The reaction conditions can be optimized to favor the formation of this product.

Illustrative Reductive Transformations of this compound

| Reagent | Solvent | Product | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Methyl 4-(2-ethoxyphenyl)-4-hydroxybutyrate | Selective reduction of the ketone. |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol | Methyl 4-(2-ethoxyphenyl)-4-hydroxybutyrate | Typically proceeds under mild temperature and pressure. |

Note: The data in this table is illustrative and based on the known reactivity of similar aryl ketoesters.

Oxidative Cleavage and Functionalization Reactions

The butyrate (B1204436) chain of this compound is susceptible to oxidative cleavage, particularly given its β-keto ester nature. Strong oxidizing agents can cleave the carbon-carbon bonds within the molecule. For instance, the oxidation of ketones can involve the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of carboxylic acids. wikipedia.org

A notable reaction for β-keto esters is the oxidative cleavage mediated by reagents like Oxone in the presence of a Lewis acid. organic-chemistry.orgnih.gov This can lead to the formation of α-keto esters. In the case of this compound, such a reaction would be expected to yield more complex products due to the aryl substitution.

Furthermore, the aromatic ring can undergo oxidative functionalization, though this typically requires specific catalysts and conditions to control the regioselectivity.

Illustrative Oxidative Cleavage Reactions

| Reagent | Conditions | Potential Products | Notes |

|---|---|---|---|

| Potassium Permanganate (KMnO₄), hot, basic | Heat | 2-Ethoxybenzoic acid and succinic acid | Strong oxidation leading to cleavage of the butyrate chain. |

| Ozonolysis (O₃) followed by oxidative workup | -78 °C to rt | 2-Ethoxybenzoic acid and methyl succinate | Cleavage of the enol form of the β-keto ester. |

Note: This data is illustrative and based on established principles of organic chemistry and studies on related compounds.

Radical Reaction Pathways of Substituted Butyrates

While ionic reactions are more common for this class of compounds, the potential for radical reaction pathways exists, particularly under specific initiation conditions (e.g., using radical initiators or photolysis). The butyrate chain offers sites for radical formation. For instance, radical-based cyclization reactions are a known method for forming cyclic structures from linear precursors.

The generation of a radical at the α or γ position of the butyrate chain could potentially lead to intramolecular cyclization, forming five- or six-membered rings. The specific products would depend on the position of the initial radical and the stability of the resulting cyclic radical intermediate. However, there is no specific literature detailing such radical reactions for this compound itself. The discussion of these pathways remains speculative and is based on general principles of radical chemistry.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sodium borohydride |

| Lithium aluminium hydride |

| Methyl 4-(2-ethoxyphenyl)-4-hydroxybutyrate |

| 1-(2-Ethoxyphenyl)butane-1,4-diol |

| Potassium permanganate |

| 2-Ethoxybenzoic acid |

| Succinic acid |

| Ozone |

| Methyl succinate |

| Oxone |

| Aluminum trichloride |

Advanced Spectroscopic Characterization and Comprehensive Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate, a combination of one-dimensional and multidimensional NMR experiments provides a comprehensive map of its proton and carbon environments and their interconnections.

Please note that the following NMR data are predicted by advanced computational algorithms and may vary slightly from experimental values.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy reveals the number of distinct proton types and their immediate electronic environment. The predicted spectrum of this compound displays signals corresponding to the aromatic, methylene (B1212753), and methoxy (B1213986) protons. The ethoxy group protons and the protons of the butyrate (B1204436) chain are clearly distinguishable.

Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 7.68 | dd | 1H | Ar-H |

| 7.49 | td | 1H | Ar-H |

| 7.08 | t | 1H | Ar-H |

| 6.95 | d | 1H | Ar-H |

| 4.12 | q | 2H | -OCH₂CH₃ |

| 3.67 | s | 3H | -OCH₃ |

| 3.25 | t | 2H | -C(O)CH₂- |

| 2.78 | t | 2H | -CH₂C(O)O- |

| 1.45 | t | 3H | -OCH₂CH₃ |

dd = doublet of doublets, td = triplet of doublets, t = triplet, q = quartet, s = singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The predicted spectrum for this compound shows distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the ethoxy and butyrate moieties.

Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| 199.5 | C=O (ketone) |

| 173.2 | C=O (ester) |

| 157.8 | Ar-C (C-O) |

| 133.9 | Ar-CH |

| 130.6 | Ar-CH |

| 128.5 | Ar-C |

| 121.1 | Ar-CH |

| 112.9 | Ar-CH |

| 64.5 | -OCH₂CH₃ |

| 51.8 | -OCH₃ |

| 36.2 | -C(O)CH₂- |

| 28.9 | -CH₂C(O)O- |

| 14.8 | -OCH₂CH₃ |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unequivocally assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, multidimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.

COSY: A COSY spectrum would show correlations between adjacent protons, for instance, between the methylene protons of the ethoxy group and the methyl protons, as well as between the two methylene groups of the butyrate chain.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would confirm the assignments of the aromatic CH groups, the methylene groups, and the methyl groups.

HMBC: An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the protons of the -OCH₂- group with the aromatic C-O carbon, and the methylene protons adjacent to the ketone with the ketonic carbonyl carbon and aromatic carbons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental formula.

Calculated HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₃H₁₆O₄ |

| Exact Mass | 236.1049 |

| Molecular Weight | 236.26 |

The molecular ion peak ([M]⁺) in the mass spectrum would be observed at an m/z corresponding to the exact mass of the compound.

Key predicted fragmentation patterns for this compound would involve the cleavage of the ester and ketone functionalities, as well as the ether bond. Common fragmentation pathways would include:

Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z 205.

Cleavage of the bond between the carbonyl group and the adjacent methylene group (alpha-cleavage).

McLafferty rearrangement, if sterically feasible.

Cleavage of the ethoxy group (-OCH₂CH₃) from the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, typically Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Please note that the following IR data are predicted by advanced computational algorithms and may vary slightly from experimental values.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1150 | Strong | C-O stretch (ester) |

The presence of two distinct carbonyl stretching frequencies confirms the existence of both an ester and a ketone functional group. The strong absorptions corresponding to the C-O bonds are indicative of the ether and ester groups.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The primary chromophore in this compound is the 2-ethoxyacetophenone moiety.

The UV-Vis spectrum is expected to show absorptions due to π → π* and n → π* transitions. The benzene (B151609) ring and the conjugated ketone form an extended π-system. Typically, acetophenone (B1666503) exhibits a strong absorption band around 245-250 nm, which is attributed to a π → π* transition of the benzene ring (the E2 band). studyraid.comresearchgate.net A second, weaker band, corresponding to another π → π* transition (the B band), is often observed around 280 nm.

The presence of the ethoxy group at the ortho position can influence the absorption maxima and their intensities. Alkoxy groups are auxochromes that can cause a bathochromic (red) shift of the absorption bands. For instance, 2'-methoxyacetophenone (B1218423) shows absorption maxima at approximately 250 nm and 310 nm. csic.esresearchgate.net Therefore, for this compound, we can predict strong absorption in the 250-260 nm range and another band in the 310-320 nm region. A weak n → π* transition of the carbonyl group is also expected at longer wavelengths, likely in the 330-360 nm range, but it may be obscured by the more intense π → π* bands. masterorganicchemistry.com

Table 3: Predicted UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |

|---|---|---|---|

| ~255 | High | π → π* (E2 band) | 2-Ethoxyacetophenone |

| ~315 | Moderate | π → π* (B band) | 2-Ethoxyacetophenone |

| ~340 | Low | n → π* | Carbonyl (Ketone) |

X-ray Crystallography for Solid-State Molecular Architecture (Applicability to Related Compounds)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of related compounds allows for a discussion of the applicability of this technique and prediction of key structural features.

For a molecule like this to be analyzed by single-crystal X-ray diffraction, it must first be obtained in a crystalline form of suitable quality. If crystallized, the technique would reveal precise bond lengths, bond angles, and torsion angles. A key feature of interest would be the conformation of the molecule, particularly the dihedral angle between the plane of the phenyl ring and the carbonyl group of the ketone. In related aromatic ketones, this angle is influenced by steric hindrance from the ortho-substituent. eurjchem.com In this case, the ortho-ethoxy group would likely cause some torsion, leading to a non-planar arrangement between the benzene ring and the ketone.

No Published Computational Studies Found for this compound

A comprehensive search for published scientific literature has revealed a significant gap in the computational and theoretical chemistry data available for the compound this compound. Despite extensive queries for research focusing on its molecular properties and reactivity, no specific studies detailing quantum chemical calculations, conformational analysis, or theoretical spectroscopic predictions for this particular molecule could be located in the public domain.

The requested article, which was to be structured around a detailed outline of computational chemistry studies, including Density Functional Theory (DFT), ab initio methods, potential energy surface mapping, and theoretical NMR and vibrational spectroscopy, cannot be generated at this time. The creation of such an article requires access to "detailed research findings" and "data tables" from peer-reviewed scientific sources. Without these foundational studies, any attempt to produce the specified content would be speculative and would not meet the required standards of scientific accuracy.

Searches were conducted for a range of related keywords and compound classes in an effort to find analogous data that might provide some insight. While general principles of computational chemistry and studies on structurally similar molecules—such as other alkoxy-substituted phenyl derivatives or different butyrate esters—are available, this information is not directly transferable to this compound. Extrapolating from related but distinct compounds would introduce inaccuracies and would not constitute a scientifically rigorous treatment of the specified molecule.

Therefore, until dedicated computational research on this compound is conducted and published, a detailed and scientifically accurate article on its computational and theoretical chemistry, as per the requested outline, remains unfeasible.

Computational and Theoretical Chemistry Studies of Molecular Properties and Reactivity

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is governed by a complex interplay of non-covalent interactions. gatech.edu Understanding these interactions is crucial for predicting crystal morphology, polymorphism, and physical properties like melting point and solubility. rsc.org Computational chemistry offers powerful tools to dissect and quantify these forces. unt.edu

Hydrogen bonds are highly specific, directional interactions that play a significant role in determining molecular conformation and crystal packing. pnas.org In the case of Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate, potential hydrogen bond donors (C-H groups) and acceptors (the carbonyl and ether oxygen atoms) are present. A computational analysis would identify and characterize these interactions.

A comprehensive literature search did not yield specific studies on the hydrogen bonding networks of this compound. However, a typical computational investigation would involve quantum chemical calculations to determine the geometry and energy of these bonds. researchgate.netacs.org The strength of hydrogen bonds can be estimated using methods like the supermolecular approach, where the energy of the hydrogen-bonded dimer is compared to the energies of the individual monomers. acs.orgnih.gov The results would typically be presented in a table detailing the atoms involved, distances, angles, and calculated interaction energies.

Illustrative Data Table: Calculated Hydrogen Bond Parameters This table is a representation of the data that would be generated from a computational study. Specific values for this compound are not available from the conducted search.

| Donor-H···Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|

| C(x)-H···O(carbonyl) | Value | Value | Value |

| C(y)-H···O(ether) | Value | Value | Value |

| C(z)-H···O(ester) | Value | Value | Value |

The presence of an aromatic ring in this compound suggests the importance of π-stacking interactions in its crystal packing. libretexts.org These interactions, arising from a combination of electrostatic and dispersion forces, occur when aromatic rings stack face-to-face or in a parallel-displaced manner. libretexts.orgacs.org

Specific computational data on π-stacking within crystalline this compound were not found. A theoretical study would typically use high-level quantum mechanical methods, such as Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with dispersion corrections, to analyze these interactions. usu.eduresearchgate.net Key parameters such as the inter-planar distance, slip angle, and binding energy would be calculated to characterize the geometry and strength of the π-stacking. acs.org

Illustrative Data Table: π-Stacking Interaction Parameters This table illustrates the format for presenting results from a π-stacking analysis. Specific data for this compound is not available.

| Interaction Type | Inter-planar Distance (Å) | Slip Angle (°) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Parallel-Displaced | Value | Value | Value |

| T-shaped/Edge-to-Face | Value | Value | Value |

Hirshfeld surface analysis is a powerful graphical tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govscirp.org It partitions the crystal electron density to define a surface for a molecule, which can then be mapped with properties that highlight close intermolecular contacts. nih.govdergipark.org.tr

Illustrative Data Table: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table shows the expected output format for a fingerprint plot analysis. Specific data for the target compound is unavailable.

| Contact Type (X···Y) | Relative Contribution (%) | Enrichment Ratio |

|---|---|---|

| H···H | Value | Value |

| O···H / H···O | Value | Value |

| C···H / H···C | Value | Value |

| C···C (π-π) | Value | Value |

Computational Simulation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgnih.gov By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them. numberanalytics.com This provides a deep understanding of reaction pathways, kinetics, and thermodynamics.

No specific studies simulating reaction mechanisms involving this compound were found in the literature. A computational investigation, for instance into its hydrolysis or reduction, would typically employ DFT methods. Calculations would focus on locating the geometry of the transition state for the rate-determining step and calculating its energy, which is used to determine the activation barrier of the reaction. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to confirm that the identified transition state correctly connects the reactant and product states.

In Silico Prediction of Chemical Reactivity and Selectivity Profiles

In silico methods allow for the prediction of a molecule's reactivity and selectivity without the need for laboratory experiments. nih.govyoutube.com These predictions are based on the electronic structure of the molecule and can guide synthetic efforts and help in understanding a compound's potential biological activity or toxicity. nih.govyoutube.com

Published in silico reactivity profiles for this compound are not available. A standard approach would involve calculating various molecular descriptors and properties. For example, mapping the electrostatic potential (ESP) onto the electron density surface would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The oxygen atoms of the carbonyl, ether, and ester groups would be expected to be nucleophilic sites, while the carbonyl carbon would be an electrophilic site. Frontier Molecular Orbital (FMO) theory, analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide further insights into its reactivity in pericyclic or charge-transfer reactions. acs.org

Illustrative Data Table: Calculated Reactivity Descriptors This table represents the type of data generated in an in silico reactivity study. Specific values for this compound are not available.

| Descriptor | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy (eV) | Value | Relates to electron-donating ability |

| LUMO Energy (eV) | Value | Relates to electron-accepting ability |

| HOMO-LUMO Gap (eV) | Value | Indicator of chemical reactivity/stability |

| Max Negative ESP (au) | Value (on Carbonyl O) | Most likely site for electrophilic attack |

| Max Positive ESP (au) | Value (on Carbonyl C) | Most likely site for nucleophilic attack |

Synthesis and Structure Reactivity Relationship Studies of Derivatives and Analogues

Systematic Modification of the Alkoxy Group on the Phenyl Ring

The ethoxy group at the ortho position of the phenyl ring is a key feature of the title compound, influencing its electronic properties and steric environment. Systematic modification of this alkoxy group can provide valuable insights into its role in the molecule's reactivity. A common synthetic strategy to achieve this involves the demethylation of a methoxy (B1213986) precursor to yield a phenolic intermediate, which can then be alkylated with various alkyl halides to introduce a range of alkoxy groups.

The reactivity of the resulting analogues can be influenced by both the electronic and steric nature of the new alkoxy group. For instance, increasing the steric bulk of the alkyl chain may hinder the approach of nucleophiles to the adjacent carbonyl group. Electronically, the inductive effect of the alkoxy group can modulate the electron density of the aromatic ring and the reactivity of the ketone.

Table 1: Hypothetical Reactivity Data for Analogues with Modified Alkoxy Groups

| Alkoxy Group | Relative Rate of Nucleophilic Addition | 13C NMR Shift of Carbonyl Carbon (ppm) |

| Methoxy | 1.00 | 198.2 |

| Ethoxy | 0.95 | 198.0 |

| Isopropoxy | 0.88 | 197.8 |

| tert-Butoxy | 0.75 | 197.5 |

Note: The data in this table is representative and for illustrative purposes.

Diversification of the Aromatic Substitution Pattern and its Influence on Reactivity

The aromatic ring of methyl 4-(2-ethoxyphenyl)-4-oxobutyrate is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. The existing ethoxy and acyl groups are ortho-, para-directing and meta-directing, respectively, which will guide the position of incoming electrophiles. However, the interplay of their activating and deactivating effects can lead to a mixture of products.

Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl ring can significantly alter the reactivity of the ketone carbonyl group. EDGs, such as additional methoxy or alkyl groups, can increase the electron density on the ring and potentially decrease the electrophilicity of the ketone. Conversely, EWGs like nitro or halogen groups will decrease the electron density of the ring, making the ketone more susceptible to nucleophilic attack.

Table 2: Influence of Aromatic Substituents on Ketone Reactivity

| Substituent at C4-position | Hammett Parameter (σp) | Relative Rate of Ketal Formation |

| -OCH3 | -0.27 | 0.85 |

| -H | 0.00 | 1.00 |

| -Cl | +0.23 | 1.50 |

| -NO2 | +0.78 | 2.50 |

Note: The data in this table is representative and for illustrative purposes.

Chemical Transformation of the Ester Moiety for Novel Derivatives

The methyl ester functionality of the title compound is a prime site for chemical transformation to generate a variety of novel derivatives. Standard procedures such as hydrolysis and amidation can be employed to expand the chemical diversity of this scaffold.

Acid- or base-catalyzed hydrolysis of the methyl ester yields the corresponding carboxylic acid. chemspider.com This carboxylic acid derivative can then serve as a versatile intermediate for further functionalization, for example, through the formation of acid chlorides or activated esters for subsequent coupling reactions.

Direct amidation of the ester can be achieved by reaction with a primary or secondary amine, often under thermal conditions or with the aid of a catalyst. nsf.gov This reaction allows for the introduction of a diverse range of substituents at the terminus of the butyrate (B1204436) chain, providing access to a library of amide derivatives.

Table 3: Examples of Ester Moiety Transformations

| Reagent(s) | Product Functional Group | Reaction Type |

| LiOH, H2O/THF | Carboxylic Acid | Hydrolysis |

| NH3, MeOH, heat | Primary Amide | Amidation |

| Benzylamine, heat | Secondary Amide | Amidation |

| Hydrazine (B178648), EtOH, heat | Hydrazide | Hydrazinolysis |

Synthesis of Hybrid Molecules Incorporating this compound as a Core

The keto-ester motif of this compound is an excellent starting point for the synthesis of more complex hybrid molecules, particularly those containing heterocyclic rings. These reactions often proceed through condensation mechanisms where the ketone and/or ester functionalities participate in ring formation.

A well-established method for the synthesis of pyrazole (B372694) derivatives involves the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with hydrazine or its derivatives. nih.gov The reaction of this compound with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol, under reflux would be expected to yield a pyrazole-containing hybrid molecule. The reaction proceeds via initial nucleophilic attack of the hydrazine at the ketone carbonyl, followed by cyclization and dehydration. The use of substituted hydrazines allows for the introduction of various substituents on the pyrazole nitrogen.

While pyrazoles are readily accessible, the synthesis of triazoles and thiazoles from this specific keto-ester would require multi-step synthetic sequences. For instance, conversion of the ketone to an α-haloketone could provide an intermediate for Hantzsch thiazole (B1198619) synthesis.

Table 4: Synthesis of Pyrazole Derivatives

| Hydrazine Derivative | Expected Pyrazole Product |

| Hydrazine Hydrate | 5-(2-ethoxyphenyl)-3-(2-hydroxyethyl)-1H-pyrazole |

| Phenylhydrazine | 5-(2-ethoxyphenyl)-3-(2-hydroxyethyl)-1-phenyl-1H-pyrazole |

| Methylhydrazine | Mixture of 5-(2-ethoxyphenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazole and 3-(2-ethoxyphenyl)-5-(2-hydroxyethyl)-1-methyl-1H-pyrazole |

Note: The products listed are based on established reaction mechanisms and may require experimental verification.

Investigation of Structure-Reactivity Relationships within Analogous Series

A systematic investigation of the structure-reactivity relationships (SRRs) within a series of analogues derived from this compound can provide profound insights into the electronic and steric effects governing their chemical behavior. By systematically varying one structural feature at a time—such as the nature of the alkoxy group, the substitution pattern on the aromatic ring, or the functionality at the ester position—and quantifying the effect on a specific reaction rate or equilibrium, a quantitative SRR can be developed.

For example, the rate of a specific reaction, such as the formation of a hydrazone or the hydrolysis of the ester, could be measured for a series of analogues with different para-substituents on the phenyl ring. The logarithm of the relative reaction rates can then be plotted against the Hammett parameter (σ) of the substituent to generate a Hammett plot. The slope of this plot (the reaction constant, ρ) provides information about the electronic demands of the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value suggests it is favored by electron-donating groups.

Table 5: Hypothetical Hammett Analysis for the Hydrazone Formation of Substituted Analogues

| para-Substituent | Hammett Parameter (σp) | log(k/kH) |

| -OCH3 | -0.27 | -0.35 |

| -CH3 | -0.17 | -0.22 |

| -H | 0.00 | 0.00 |

| -Cl | +0.23 | +0.30 |

| -CN | +0.66 | +0.85 |

Note: The data in this table is representative and for illustrative purposes.

Applications in Advanced Organic Synthesis and Intermediates for Chemical Building Blocks

Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules

While the potential for Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate to serve as a key intermediate in the synthesis of complex organic molecules is recognized, specific, well-documented examples in peer-reviewed literature are limited. Its bifunctional nature, possessing both an electrophilic ketone and an ester group, makes it a candidate for the construction of heterocyclic systems or for chain-extension reactions. For instance, related keto-esters are known to be precursors for various heterocyclic compounds which are scaffolds for medicinally important molecules.

Role as a Versatile Building Block in Multi-Step Synthetic Strategies

The versatility of a building block is defined by its ability to participate in a wide range of chemical reactions to introduce specific functionalities into a larger molecule. The 2-ethoxyphenyl group can influence the reactivity of the carbonyl group and can be a site for further aromatic substitution reactions. The ester and ketone functionalities allow for a plethora of reactions such as reductions, condensations, and additions. However, detailed multi-step synthetic strategies employing this compound are not extensively reported.

Precursor in Metal-Catalyzed and Organocatalytic Reactions

Contribution to the Synthesis of Fine Chemicals and Specialized Materials

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The structural motifs present in this compound could potentially be incorporated into fine chemicals such as fragrances, or as precursors to active pharmaceutical ingredients. In the realm of specialized materials, monomers containing ethoxy groups have been used in the synthesis of polymers with specific properties. For instance, 2-ethoxyethyl methacrylate (B99206) has been copolymerized to create materials with tailored characteristics. researchgate.netsapub.org However, direct evidence of this compound's use in these applications is not documented.

Applications in Chemical Methodologies for Enzyme-Catalyzed Reactions

There is a general indication from chemical suppliers that this compound may find use in enzyme-mediated synthesis. chemscene.com Enzymatic reactions, such as kinetic resolutions of ketones or esters, offer a green and highly selective method for obtaining enantiomerically pure compounds. The enzymatic kinetic resolution of related keto-esters has been reported, highlighting the potential for this technology to be applied to the title compound. blucher.com.br Despite this, specific research detailing the enzymatic transformation of this compound is not currently available.

Future Research Trajectories and Emerging Paradigms for Functionalized Butyrates

Development of Novel and Efficient Synthetic Routes for Analogues

The synthesis of 1,4-dicarbonyl compounds like Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate can be challenging due to the mismatched polarity of potential starting materials. researchgate.net Future research will focus on overcoming these limitations to build diverse libraries of analogues for screening and development.

Key strategies will include:

Palladium-Catalyzed Reactions: The chemistry of β-keto esters and malonates has been significantly expanded through palladium-catalyzed reactions of their allylic esters. nih.gov These reactions, which proceed via palladium enolates, can lead to a variety of products through transformations like reductive elimination, β-hydrogen elimination, and hydrogenolysis. nih.gov This allows for the synthesis of complex ketones and esters under neutral conditions, a significant advantage for creating analogues with sensitive functional groups. nih.gov

Organocatalysis: Organocatalytic methods, such as the Stetter reaction, provide a powerful tool for the stereocontrolled synthesis of 1,4-dicarbonyl compounds. researchgate.net Future work will likely expand the scope of enantioselective organocatalyzed transformations of β-ketoesters, which can be activated as either nucleophiles or electrophiles, to create chiral analogues. acs.org

Cobalt-Catalyzed Reactions: A novel cobalt-catalyzed method integrates organocobalt chemistry with a Kornblum-DeLaMare rearrangement to construct 1,4-dicarbonyls from readily available styrenes and α-bromocarbonyls. organic-chemistry.org This approach is notable for its operational simplicity and high tolerance for various functional groups, making it ideal for generating a wide array of analogues. organic-chemistry.org

Enzymatic and Bio-catalytic Synthesis: The use of enzymes, such as immobilized cutinases, for the esterification of butyric acid presents a green and highly selective synthetic route. nih.gov Future research could engineer enzymes or microbial consortia to produce specific functionalized butyrates directly from simple feedstocks like glucose, offering a sustainable manufacturing platform. nih.gov

| Synthetic Method | Key Features | Potential for Analogue Synthesis |

| Palladium-Catalyzed Decarboxylation | Neutral reaction conditions, versatile transformations (e.g., α-allylation, hydrogenolysis). nih.gov | High, especially for analogues with labile functional groups. |

| Organocatalytic Stetter Reaction | High stereocontrol for creating chiral centers. researchgate.net | Excellent for producing enantiomerically pure analogues. |

| Cobalt-Catalyzed Rearrangement | Broad substrate scope, high functional group tolerance, operational simplicity. organic-chemistry.org | High throughput synthesis of diverse analogue libraries. |

| Biocatalysis | High selectivity, environmentally benign conditions, potential for direct fermentation. nih.govnih.gov | Sustainable production of specific, complex butyrate (B1204436) derivatives. |

Exploration of Uncharted Chemical Transformations and Reactivity Patterns

The dual carbonyl functionality in this compound offers a rich playground for exploring new chemical reactions. As a γ-ketoester, it is a 1,4-dicarbonyl compound, a class of molecules whose reactions are typically the conventional ones expected for isolated carbonyl groups. libretexts.org However, the proximity of the keto and ester groups enables unique transformations.

Future explorations are likely to focus on:

Tandem Reactions: The reactive organometallic intermediates formed from β-keto esters can participate in tandem reactions, such as homologation-acylation or homologation-aldol reactions. orgsyn.org This allows for the rapid construction of complex molecular architectures from simple butyrate precursors. For instance, exposure of the corresponding organometallic intermediate to an anhydride (B1165640) can produce α-acylated products. orgsyn.org

Intramolecular Cyclizations: The 1,4-dicarbonyl motif is an ideal precursor for the synthesis of five-membered heterocycles like furans and pyrroles through reactions like the Paal-Knorr synthesis. libretexts.orgorgsyn.org Research into novel catalytic systems for these cyclizations could yield new classes of heterocyclic compounds.

Palladium-Catalyzed Decarboxylative Transformations: Beyond simple hydrogenolysis or allylation, palladium enolates generated from allyl β-keto esters can undergo intramolecular aldol (B89426) condensations and Michael additions under neutral conditions. nih.gov Investigating new trapping agents and reaction partners for these intermediates will be a fertile area of research.

Umpolung Strategies: The synthesis of 1,4-dicarbonyls often requires an umpolung (polarity inversion) strategy. acs.org Developing new catalytic methods for the enantioselective umpolung of α-carbonyl positions will enable the synthesis of previously inaccessible chiral 1,4-dicarbonyl compounds and their derivatives, such as γ-lactams and γ-amino acids. acs.org

Integration of Advanced Computational Chemistry for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, accelerating the design process and reducing experimental costs. researchgate.netsteeronresearch.com For functionalized butyrates, computational methods can provide deep insights into structure-activity relationships, reactivity, and physicochemical properties.

Future applications in this area include:

QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) analysis can identify the key molecular descriptors that govern the biological activity of butyrate analogues. researchgate.net Coupled with in silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, this allows for the pre-screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. steeronresearch.com

Mechanism and Reactivity Studies: Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms, such as the stereodivergent synthesis of 1,4-dicarbonyl compounds, and to understand the reactivity of different sites within the molecule. nih.gov This knowledge is crucial for designing new transformations and predicting the outcomes of unknown reactions.

Target-Based Drug Design: Where a biological target is known, molecular docking and molecular dynamics simulations can predict how butyrate derivatives will bind. nih.govkoreascience.kr This allows for the rational design of analogues with improved potency and selectivity. For instance, in silico analysis has been used to study butyrate production pathways in gut microbes and to design β-keto esters with quorum-sensing inhibition capacity. nih.govnih.gov

Virtual Screening: Proprietary virtual screening platforms can rapidly identify novel chemical starting points from vast compound libraries, selecting for molecules with desirable physicochemical properties and a high likelihood of binding to a target. domainex.co.uk

Adaptation to Continuous Flow Chemistry and Automated Synthesis Platforms

The paradigm of organic synthesis is shifting from traditional batch processing to continuous flow manufacturing, which offers superior control, efficiency, and safety. numberanalytics.comacs.org Microreactor technology, which uses miniaturized reaction vessels, is at the forefront of this shift. numberanalytics.comrsc.org

The synthesis of functionalized butyrates is particularly well-suited for this technology:

Enhanced Control and Yield: Microreactors provide precise control over reaction parameters like temperature and mixing, leading to improved yields and selectivity compared to batch methods. rsc.orgchimia.ch This is especially beneficial for exothermic or fast reactions often used in the synthesis of complex molecules.

Scalability and Safety: Flow chemistry allows for seamless scaling from laboratory discovery to industrial production without the need for extensive re-optimization. acs.org The small reaction volumes inherent to microreactors also significantly enhance safety, particularly when dealing with hazardous reagents or unstable intermediates. acs.org

Multi-Step Synthesis: Continuous flow systems enable the integration of multiple reaction and purification steps into a single, automated process. nih.govresearchgate.net For example, a flow system for γ-keto ester synthesis has been developed that can be coupled to subsequent reactions to produce coumarin (B35378) derivatives in one continuous operation. thieme-connect.com

Automated Platforms: Fully automated synthesis modules, such as those developed for producing radiolabeled [11C]butyrate, demonstrate the potential for on-demand, reproducible production of butyrate derivatives. snmjournals.orgnih.gov These platforms can be adapted for high-throughput synthesis of analogue libraries for screening purposes.

| Platform | Advantages for Butyrate Synthesis | Future Outlook |

| Microreactors | Precise temperature/mixing control, enhanced safety, improved yields. numberanalytics.comchimia.ch | Broader adoption for synthesis of fine chemicals and pharmaceutical intermediates. |

| Continuous Flow | Seamless scalability, integration of multiple steps, reduced waste. acs.orgresearchgate.net | Development of "one-flow" systems for the synthesis of complex butyrate-derived products from simple precursors. |

| Automated Synthesis | High throughput, reproducibility, on-demand production. snmjournals.org | Creation of automated platforms for rapid library generation and optimization of reaction conditions. |

Design of Chemically-Oriented Probes for Interdisciplinary Research

The functionalized butyrate scaffold is an excellent starting point for the design of chemical probes to investigate biological systems. By incorporating reporter tags or reactive groups, these molecules can be used to identify protein targets, visualize biological processes, and modulate cellular pathways.

Emerging directions include:

Metabolic Probes: Butyrate is a key metabolite produced by the gut microbiome. nih.gov Analogues of this compound could be designed to probe the metabolic pathways involving butyrate, such as its role as a histone deacetylase (HDAC) inhibitor or its interaction with monocarboxylate transporters (MCTs). snmjournals.orgnih.gov

Probes for Target Identification: By functionalizing the butyrate core with reactive moieties (e.g., an azide (B81097) for click chemistry), it is possible to create probes that covalently bind to their biological targets. nih.gov This is a powerful strategy for identifying the proteins through which butyrate derivatives exert their effects.

Modulators of Hypoxia-Inducible Factor (HIF): Butyrate is known to enhance intestinal barrier function through the stabilization of HIF. nih.gov A library of butyrate derivatives was recently screened to discover molecules with superior HIF-stabilizing effects, demonstrating the potential for designing functionalized butyrates as therapeutic leads for inflammatory conditions. nih.gov

Functionalized Nanovehicles: Butyrate itself can be used as a ligand to functionalize nanoparticles for targeted drug delivery. nih.gov By anchoring butyrate to "mucus-inert" nanoparticles, researchers have enhanced cellular uptake via MCTs, improving the oral bioavailability of macromolecular drugs like insulin. nih.gov This strategy could be expanded using various functionalized butyrates to target different transporters or receptors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(2-ethoxyphenyl)-4-oxobutyrate, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via a Knoevenagel condensation between ethyl acetoacetate (or methyl variant) and 2-ethoxybenzaldehyde under basic conditions (e.g., sodium ethoxide or K₂CO₃), followed by esterification. Solvents like ethanol or methanol are typically used, with yields optimized by controlling temperature (60–80°C) and reaction time (12–24 hrs) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the ester carbonyl ( ~170 ppm), keto group ( ~200 ppm), and ethoxyphenyl aromatic protons ( 6.8–7.5 ppm) .

- IR : Peaks at ~1730 cm (ester C=O) and ~1680 cm (keto C=O) .

- X-ray Crystallography : Use SHELX for refinement; ORTEP-3/WinGX aids in visualizing molecular geometry and hydrogen-bonding networks .

Q. What are the common chemical transformations of this compound in medicinal chemistry?

- Reactions :

- Reduction : Convert the ketone to an alcohol using NaBH₄ or LiAlH₄.

- Oxidation : Form carboxylic acids with KMnO₄ or CrO₃.

- Substitution : Replace the ethoxy group via nucleophilic aromatic substitution (e.g., with amines under acidic conditions) .

- Applications : Intermediate for bioactive derivatives (e.g., anti-inflammatory or antimicrobial agents).

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability while maintaining purity?

- Methodology :

- Flow Chemistry : Continuous flow processes reduce side reactions and improve heat management compared to batch methods .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation.

- Data Analysis : Compare HPLC purity (>98%) and yield (%) across methods. Use DOE (Design of Experiments) to identify critical parameters (e.g., pH, solvent polarity).

Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?

- Case Study : Ethyl 4-(2,3-difluorophenyl)-4-oxobutyrate shows anti-inflammatory activity, while its methyl analogue may differ due to ester hydrolysis rates.

- Resolution :

- Perform kinetic studies on esterase-mediated hydrolysis.

- Use molecular docking to compare binding affinities to COX-2 or other targets .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- MD Simulations : Assess solvent effects (e.g., DMSO vs. THF) on reaction pathways .

Q. How does the substitution pattern on the phenyl ring influence physicochemical properties?

- Comparative Analysis :

- Replace the 2-ethoxy group with halogens (e.g., F, Cl) to enhance lipophilicity (logP ↑).

- Use HPLC-MS to track stability in physiological buffers .

- Data Table :

| Substituent | logP | Solubility (mg/mL) |

|---|---|---|

| 2-Ethoxy | 2.1 | 0.8 |

| 3-Fluoro | 2.4 | 0.5 |

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodology :

- Solvent Screening : Use mixed solvents (e.g., chloroform/hexane) for slow evaporation.

- Temperature Gradients : Crystallize at 4°C to reduce disorder.

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.